molecular formula C21H25NO5S B4276639 PROPYL 2-CYCLOBUTANEAMIDO-4-(3,4-DIMETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE

PROPYL 2-CYCLOBUTANEAMIDO-4-(3,4-DIMETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE

Cat. No.: B4276639
M. Wt: 403.5 g/mol
InChI Key: MODUJFMGZRMVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROPYL 2-CYCLOBUTANEAMIDO-4-(3,4-DIMETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 2-CYCLOBUTANEAMIDO-4-(3,4-DIMETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Gewald synthesis, which is used to prepare thiophene derivatives. This method involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and automated systems to ensure consistent production quality. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

PROPYL 2-CYCLOBUTANEAMIDO-4-(3,4-DIMETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

PROPYL 2-CYCLOBUTANEAMIDO-4-(3,4-DIMETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of PROPYL 2-CYCLOBUTANEAMIDO-4-(3,4-DIMETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROPYL 2-CYCLOBUTANEAMIDO-4-(3,4-DIMETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

propyl 2-(cyclobutanecarbonylamino)-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5S/c1-4-10-27-21(24)18-15(14-8-9-16(25-2)17(11-14)26-3)12-28-20(18)22-19(23)13-6-5-7-13/h8-9,11-13H,4-7,10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODUJFMGZRMVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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PROPYL 2-CYCLOBUTANEAMIDO-4-(3,4-DIMETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE
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PROPYL 2-CYCLOBUTANEAMIDO-4-(3,4-DIMETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE
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PROPYL 2-CYCLOBUTANEAMIDO-4-(3,4-DIMETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE

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